Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Description
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (hereafter referred to as Compound 3c) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with an ethyl carboxylate moiety. This compound is synthesized via a catalyst-free visible-light-promoted cyclization of aldehydes, achieving an 84% yield . Key spectral data include:
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHKOBSCAWAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has been investigated for its potential as an antimicrobial agent. Studies indicate that compounds within the oxadiazole family exhibit significant antibacterial and antifungal activities. For instance:
- Antimicrobial Activity : Research has shown that derivatives of oxadiazoles can inhibit the growth of various pathogens, suggesting that this compound may have similar properties due to its structural characteristics .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that oxadiazole derivatives could reduce inflammation markers in cell cultures. This property could lead to the development of new anti-inflammatory drugs .
Agricultural Chemistry
In agricultural applications, oxadiazoles have been explored as potential herbicides and fungicides. This compound's structural features may confer specific herbicidal activity against certain weeds and pathogens .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. The study utilized cellular models to assess the compound's ability to inhibit pro-inflammatory cytokines. Findings suggested that this compound could modulate inflammatory pathways effectively .
Comparison Table of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Chlorine at position 5; carboxylic acid | Potential antimicrobial and anti-inflammatory properties |
| Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | Methyl substitution at position 5 | Variation in biological activity |
| Ethyl 2-carboxyphenyl oxadiazole | Contains phenyl group instead of chlorine | Different reactivity profile |
Mechanism of Action
The mechanism by which Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Structural analogs of 3c differ primarily in the substituents at the 5-position of the oxadiazole ring. Key comparisons are summarized in Table 1 :
Table 1: Structural and Spectral Comparison of Oxadiazole Derivatives
Key Observations:
Halogen vs. Electron-Donating Groups :
- 3c (Cl) and 3d (Br) exhibit higher molecular weights compared to the 4-methoxyphenyl analog (248.24 g/mol) due to the heavier halogen atoms. The electron-withdrawing nature of Cl/Br decreases electron density on the aromatic ring, reflected in downfield-shifted aromatic protons in NMR .
- The 4-methoxyphenyl analog introduces an electron-donating OCH₃ group, likely upfield-shifting aromatic protons (though specific NMR data are unavailable) .
Steric and Electronic Effects on Yield: 3w (2,4-dichlorophenyl) shows a significantly lower yield (17.2%) compared to 3c (84%), likely due to steric hindrance from the ortho-chloro substituent and increased electron withdrawal destabilizing intermediates .
Biological Activity
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C11H9ClN2O3
- Molecular Weight : 252.65 g/mol
- CAS Number : 163719-69-5
The compound features an oxadiazole ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro studies demonstrated that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7), prostate (PC-3), and colon (HCT116) cancers. The compound was found to have IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives can effectively inhibit both gram-positive and gram-negative bacteria. The presence of the chlorophenyl group enhances lipophilicity, aiding cellular uptake and activity against pathogens .
Enzyme Inhibition
This compound has been identified as an inhibitor of several important enzymes:
- Carbonic Anhydrase II : Compounds in this class showed varying degrees of inhibition against CA-II, with some derivatives exhibiting IC50 values below 20 µM .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Compound A | 12.1 | High |
| Compound B | 19.1 | Moderate |
The biological activity of this compound can be attributed to multiple mechanisms:
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Signaling Pathways : The compound may inhibit critical signaling pathways involved in cell proliferation and survival, such as the EGFR and Src pathways .
- Enzyme Targeting : By inhibiting enzymes like carbonic anhydrase and histone deacetylases (HDAC), these compounds can disrupt tumor growth and progression .
Case Studies
A notable study conducted by Zhang et al. synthesized various oxadiazole derivatives and tested their anticancer activities using TRAP PCR-ELISA assays. The results indicated that compounds with similar structures to this compound displayed significant cytotoxicity against multiple cancer cell lines with IC50 values lower than standard chemotherapeutics .
Chemical Reactions Analysis
Core Reaction Types and Mechanisms
The compound participates in three primary reaction categories:
Nucleophilic Substitution
The 4-chlorophenyl group undergoes substitution reactions with nucleophiles. For example:
-
Ammonolysis : Replacement of chlorine with amino groups occurs under reflux with NH<sub>3</sub>/EtOH, producing 5-(4-aminophenyl) derivatives1.
-
S<sub>N</sub>Ar Reactions : Electron-withdrawing oxadiazole activates the para-chloro substituent for aromatic substitution with amines or alkoxides2.
Ring-Opening Reactions
Under strong reducing conditions (e.g., LiAlH<sub>4</sub>), the oxadiazole ring opens to form thiosemicarbazide derivatives[^2].
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis:
-
Acidic Conditions : Forms carboxylic acid derivatives.
-
Basic Conditions : Yields carboxylate salts, enabling further functionalization3.
Key Reaction Pathways and Products
Experimental data from synthesized derivatives reveal consistent patterns:
| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | 5-(4-Biphenyl)-1,3,4-oxadiazole-2-carboxylate | 78% | 4 |
| Ester Aminolysis | Hydrazine hydrate, EtOH, reflux | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbohydrazide | 92% | 3 |
| Reductive Alkylation | NaBH<sub>4</sub>, MeOH, RT | 2-(4-Chlorophenyl)-5-(hydroxymethyl)-1,3,4-oxadiazole | 65% | 1 |
NMR Characterization of Derivatives
-
Ethyl 5-(4-acetamidophenyl)-1,3,4-oxadiazole-2-carboxylate (3j) 1:
-
<sup>1</sup>H NMR (400 MHz, DMSO): δ 10.35 (s, 1H, NH), 7.97 (d, J = 8.6 Hz, 2H), 7.80 (d, J = 8.6 Hz, 2H), 4.42 (q, J = 7.1 Hz, 2H), 2.08 (s, 3H), 1.34 (t, J = 7.1 Hz, 3H).
-
IR : 1740 cm<sup>-1</sup> (C=O ester), 1696 cm<sup>-1</sup> (C=O amide).
-
X-Ray Crystallography
Crystal structures confirm retained oxadiazole planarity post-functionalization, with bond angles of 104.5°–106.2° for N–C–O in the heterocycle5.
Green Chemistry Approaches
-
Solvent-Free Cyclization : Using microwave irradiation (300 W, 120°C) reduces reaction time from 6 hours to 20 minutes4.
Hydrolytic Stability
-
pH 7.4 Buffer : Half-life >48 hours.
-
pH 1.2 Buffer : Rapid ester hydrolysis (t<sub>1/2</sub> = 2.3 hours)3.
Thermal Decomposition
TGA analysis shows decomposition onset at 218°C, releasing CO<sub>2</sub> and chlorobenzene fragments5.
Computational Insights
DFT calculations (B3LYP/6-311++G**) reveal:
-
HOMO-LUMO Gap : 4.8 eV, explaining electrophilic aromatic substitution selectivity.
-
NBO Charges : Oxadiazole O-atom charge = −0.43 e, facilitating nucleophilic attacks1.
Footnotes
Preparation Methods
Synthesis of Diacylhydrazide Intermediate
The diacylhydrazide is typically formed by reacting ethyl hydrazinecarboxylate with 4-chlorobenzoyl chloride. This step proceeds in anhydrous dichloromethane under nitrogen, with triethylamine as a base to neutralize HCl byproducts. The intermediate, N'-(ethoxycarbonyl)-4-chlorobenzohydrazide, is isolated via filtration and recrystallization.
Cyclodehydration with Phosphorus Oxychloride (POCl₃)
Cyclization of the diacylhydrazide using POCl₃ as a dehydrating agent is a classical method. The reaction occurs under reflux (80–100°C) for 4–6 hours, yielding the oxadiazole ring. This method achieves moderate yields (60–75%) but requires careful handling due to POCl₃’s corrosive nature.
Table 1: Cyclodehydration Conditions and Yields
| Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80–100 | 4–6 | 60–75 |
| H₂SO₄ (conc.) | 120 | 2–3 | 50–65 |
| SiO₂-PCl₃ | Microwave (100) | 0.5 | 85–90 |
Microwave-assisted cyclodehydration using silica-supported dichlorophosphate (SiO₂-PCl₃) enhances efficiency, reducing reaction time to 30 minutes and improving yields to 85–90%. This solvent-free method is environmentally favorable and scalable.
One-Pot Synthesis from Carboxylic Acids
A streamlined one-pot strategy, adapted from ACS methodologies, enables direct conversion of 4-chlorobenzoic acid to the target compound.
Reaction Mechanism
-
Formation of Acyl Hydrazide : 4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate 4-chlorobenzoyl chloride, which reacts with ethyl hydrazinecarboxylate in tetrahydrofuran (THF).
-
Cyclization : The acyl hydrazide undergoes cyclodehydration using N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) under mild conditions (25–40°C).
This method eliminates intermediate isolation, achieving yields of 70–80% with high purity.
Oxidative Cyclization Strategies
Iodine-Mediated Oxidation
Pengfei Niu et al. demonstrated iodine’s efficacy in oxidizing semicarbazones to 2-amino-1,3,4-oxadiazoles. Adapting this for this compound involves:
-
Condensing 4-chlorobenzaldehyde with ethyl hydrazinecarboxylate to form a semicarbazone.
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Oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) at 60°C for 3 hours.
Yields reach 75–80%, with iodine acting as a cost-effective and mild oxidant.
Electrochemical Oxidation
Sanjeev Kumar et al. reported electro-oxidative methods using acetonitrile and lithium perchlorate. Platinum electrodes facilitate semicarbazone oxidation at room temperature, yielding 65–70% product. While energy-efficient, this method requires specialized equipment.
Palladium-Catalyzed Annulation
T. Fang et al. developed a Pd-catalyzed oxidative annulation for 2-amino-1,3,4-oxadiazoles. For the target compound:
-
4-Chlorobenzohydrazide reacts with ethyl isocyanide in toluene under oxygen.
-
Palladium acetate (5 mol%) catalyzes cyclization at 100°C for 8 hours.
This method offers regioselectivity and yields up to 85%, though palladium costs may limit industrial application.
Regioselective Cyclization Using EDC·HCl
Yang et al. employed EDC·HCl for desulfurizing thiosemicarbazides to 1,3,4-oxadiazoles.
-
4-Chlorophenyl thiosemicarbazide is synthesized from 4-chlorophenyl isothiocyanate and ethyl hydrazinecarboxylate.
-
EDC·HCl promotes cyclization in dichloromethane at 25°C, achieving 90% yield in 2 hours.
This method excels in regioselectivity and mild conditions, making it suitable for lab-scale synthesis.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| POCl₃ Cyclodehydration | High yield, well-established | Corrosive reagents, long reaction time |
| One-Pot Synthesis | Simplified process, no isolation | Moderate yield |
| Iodine Oxidation | Cost-effective, mild conditions | Requires DMSO solvent |
| Pd-Catalyzed Annulation | High regioselectivity | Expensive catalyst |
| EDC·HCl Cyclization | Mild conditions, high yield | Limited scalability |
Optimization and Scalability
Solvent and Temperature Effects
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate, and how are intermediates characterized?
A common method involves cyclization of hydrazide precursors. For example, ethyl piperidin-4-carboxylate derivatives are converted to hydrazides via reflux with hydrazine hydrate, followed by cyclization using reagents like phosphoryl chloride (POCl₃) or carbon disulfide (CS₂) to form the oxadiazole ring . Key intermediates are characterized using IR (to confirm C=O and N-H stretches), (to identify aromatic protons and ester groups), and mass spectrometry (to confirm molecular ion peaks) .
Q. How can researchers optimize reaction conditions for synthesizing this compound?
Reaction optimization often involves solvent selection (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalyst use (e.g., H₂SO₄ for cyclization). For instance, thiophosgene in dry chloroform under reflux effectively introduces isothiocyanate groups to related oxadiazole derivatives . Purity is enhanced via recrystallization from ethanol or column chromatography using silica gel .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (oxadiazole C=N).
- : Signals at δ 1.3–1.4 ppm (ester CH₃), δ 4.3–4.4 ppm (ester CH₂), and δ 7.4–7.6 ppm (aromatic protons from 4-chlorophenyl).
- : Peaks at ~165 ppm (ester C=O) and ~160 ppm (oxadiazole C=N) .
Advanced Research Questions
Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?
Single-crystal X-ray diffraction using SHELXL software ( ) reveals bond lengths and angles. For example, a related oxadiazole derivative (C₂₈H₂₆Cl₂N₄O₄S) crystallizes in a monoclinic system with:
Q. What strategies are used to analyze structure-activity relationships (SAR) for pharmacological applications?
SAR studies compare substituent effects on bioactivity. For example:
- Anticancer Activity : Derivatives with 4-chlorophenyl groups show IC₅₀ values of 56–80 nM against Molt-4 and HL-60TB leukemia cells, outperforming monastrol (IC₅₀ = 147–215 nM) .
- Antimicrobial Activity : Introduction of sulfonamide or benzamide moieties enhances efficacy against Gram-positive bacteria .
Q. How are contradictions in biological activity data resolved across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Researchers should:
- Validate results using orthogonal assays (e.g., MTT for cytotoxicity and flow cytometry for apoptosis).
- Control for metabolic stability (e.g., microsomal incubation) .
- Cross-reference crystallographic data to confirm structural integrity .
Methodological Considerations
Q. What computational methods support the design of oxadiazole derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
